

In-Depth Technical Guide: Characterization of CAS Number 92945-27-2

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl 3-n-propylpyrazole-5-carboxylate*

Cat. No.: *B052534*

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For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive characterization of the chemical compound associated with CAS number 92945-27-2, identified as Ethyl 5-n-propyl-1H-pyrazole-3-carboxylate. Due to the limited availability of specific experimental data for this exact compound in publicly accessible literature, this document leverages data from closely related structural analogs to present a predictive yet thorough overview. This guide covers the compound's chemical identity, physicochemical properties, proposed synthetic methodology, expected spectral characteristics, and potential biological activities, with a focus on providing researchers with a robust starting point for further investigation. All quantitative data is summarized in structured tables, and detailed experimental protocols for key analytical techniques are provided. Furthermore, logical diagrams illustrating the synthetic pathway and a general workflow for biological screening are included to meet the needs of drug development professionals.

Chemical Identity and Structure

The compound registered under CAS number 92945-27-2 is Ethyl 5-n-propyl-1H-pyrazole-3-carboxylate. It belongs to the pyrazole class of heterocyclic compounds, which are known for their diverse biological activities. The core structure features a five-membered aromatic ring

with two adjacent nitrogen atoms, substituted with a propyl group at the 5-position and an ethyl carboxylate group at the 3-position.

Table 1: Chemical Identifiers

Identifier	Value
CAS Number	92945-27-2
IUPAC Name	ethyl 5-propyl-1H-pyrazole-3-carboxylate
Synonyms	Ethyl 3-propyl-1H-pyrazole-5-carboxylate
Molecular Formula	C ₉ H ₁₄ N ₂ O ₂
Molecular Weight	182.22 g/mol
InChI Key	SUALHSUMUQQLJP-UHFFFAOYSA-N
Canonical SMILES	<chem>CCCC1=CC(=NN1)C(=O)OCC</chem>

Physicochemical Properties

The physicochemical properties of Ethyl 5-n-propyl-1H-pyrazole-3-carboxylate are crucial for its handling, formulation, and potential as a drug candidate. While specific experimental data for this compound is scarce, the following table summarizes available information and predictive data based on its structure and data from similar compounds.

Table 2: Physicochemical Data

Property	Value	Source
Physical State	Solid	[Generic supplier data]
Melting Point	47-51 °C	[Sigma-Aldrich]
Boiling Point	Not available	-
Solubility	Soluble in organic solvents such as ethanol, DMSO, and dichloromethane. Limited solubility in water.	[General chemical knowledge]
pKa	Not available	-
LogP	Not available	-

Synthesis and Characterization

Proposed Synthesis

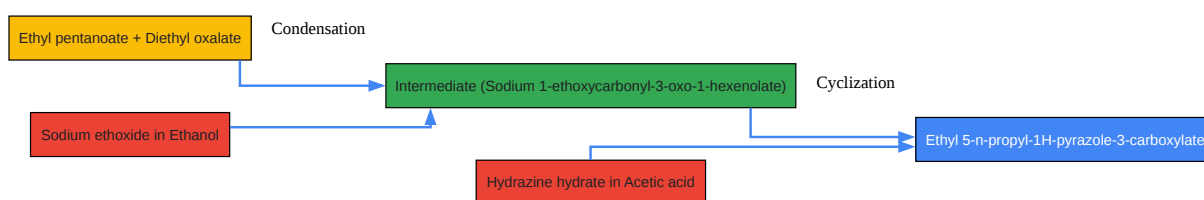
A general and effective method for the synthesis of 5-alkyl-1H-pyrazole-3-carboxylates involves the condensation of a β -diketone with hydrazine hydrate. The following is a proposed experimental protocol adapted from the synthesis of a structurally similar compound, ethyl 5-n-heptylpyrazole-3-carboxylate.

Experimental Protocol: Synthesis of Ethyl 5-n-propyl-1H-pyrazole-3-carboxylate

- **Preparation of the β -ketoester intermediate:** A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol. To this, a mixture of ethyl pentanoate and diethyl oxalate is added dropwise at room temperature. The reaction mixture is stirred for several hours to form the sodium salt of the intermediate β -diketoester (sodium 1-ethoxycarbonyl-3-oxo-1-hexenolate).
- **Cyclization with Hydrazine Hydrate:** The isolated sodium salt of the β -diketoester is dissolved in glacial acetic acid. Hydrazine hydrate is then added dropwise to the solution under cooling.
- **Reaction and Work-up:** The reaction mixture is heated under reflux for several hours to ensure complete cyclization. After cooling, the mixture is poured into ice water and

neutralized with a saturated solution of sodium bicarbonate.

- **Extraction and Purification:** The aqueous solution is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) or by column chromatography on silica gel.



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Caption: Proposed synthetic pathway for Ethyl 5-n-propyl-1H-pyrazole-3-carboxylate.

Expected Spectral Characterization

Based on the spectral data of closely related analogs such as Ethyl 5-isopropyl-1H-pyrazole-3-carboxylate, the following are the expected characteristic peaks for Ethyl 5-n-propyl-1H-pyrazole-3-carboxylate.

Table 3: Predicted Spectral Data

Technique	Expected Peaks
^1H NMR	δ (ppm): ~0.9 (t, 3H, CH_3 of propyl), ~1.4 (t, 3H, CH_3 of ethyl), ~1.7 (sextet, 2H, CH_2 of propyl), ~2.7 (t, 2H, CH_2 of propyl), ~4.4 (q, 2H, CH_2 of ethyl), ~6.4 (s, 1H, pyrazole-H), ~10-12 (br s, 1H, NH).
^{13}C NMR	δ (ppm): ~14 (CH_3 of propyl), ~14.5 (CH_3 of ethyl), ~22 (CH_2 of propyl), ~30 (CH_2 of propyl), ~61 (CH_2 of ethyl), ~105 (pyrazole-CH), ~140 (pyrazole-C), ~150 (pyrazole-C), ~162 (C=O).
FT-IR	ν (cm^{-1}): ~3200-3400 (N-H stretch), ~2900-3000 (C-H stretch), ~1710-1730 (C=O stretch), ~1500-1600 (C=N, C=C stretch), ~1200-1300 (C-O stretch).
Mass Spec.	m/z: 182.11 $[\text{M}]^+$, other fragments corresponding to loss of ethyl, propyl, and carboxylate groups.

Experimental Protocol: Spectroscopic Analysis

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra would be recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl_3) or dimethyl sulfoxide ($\text{DMSO}-d_6$) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum would be obtained using a FT-IR spectrometer with the sample prepared as a KBr pellet or as a thin film.
- Mass Spectrometry (MS): Mass spectral data would be acquired using an electrospray ionization (ESI) or electron impact (EI) mass spectrometer.

Potential Biological Activity

The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs with a wide range of biological activities. While no specific biological data for CAS 92945-27-2 has been found, derivatives of ethyl pyrazole-3-carboxylate have been reported to exhibit anti-inflammatory, antifungal, and anticancer properties.

4.1. Anti-inflammatory Activity

Several studies have demonstrated the anti-inflammatory potential of pyrazole derivatives. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.

Experimental Protocol: In Vitro Anti-inflammatory Assay (COX Inhibition)

- **Enzyme and Substrate Preparation:** Ovine COX-1 and COX-2 enzymes are prepared according to standard biochemical procedures. Arachidonic acid is used as the substrate.
- **Assay Procedure:** The test compound (dissolved in DMSO) is pre-incubated with the COX enzyme in a buffer solution. The reaction is initiated by the addition of arachidonic acid.
- **Detection:** The production of prostaglandin E2 (PGE2) is measured using an enzyme-linked immunosorbent assay (ELISA) kit.
- **Data Analysis:** The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC_{50}) is calculated.

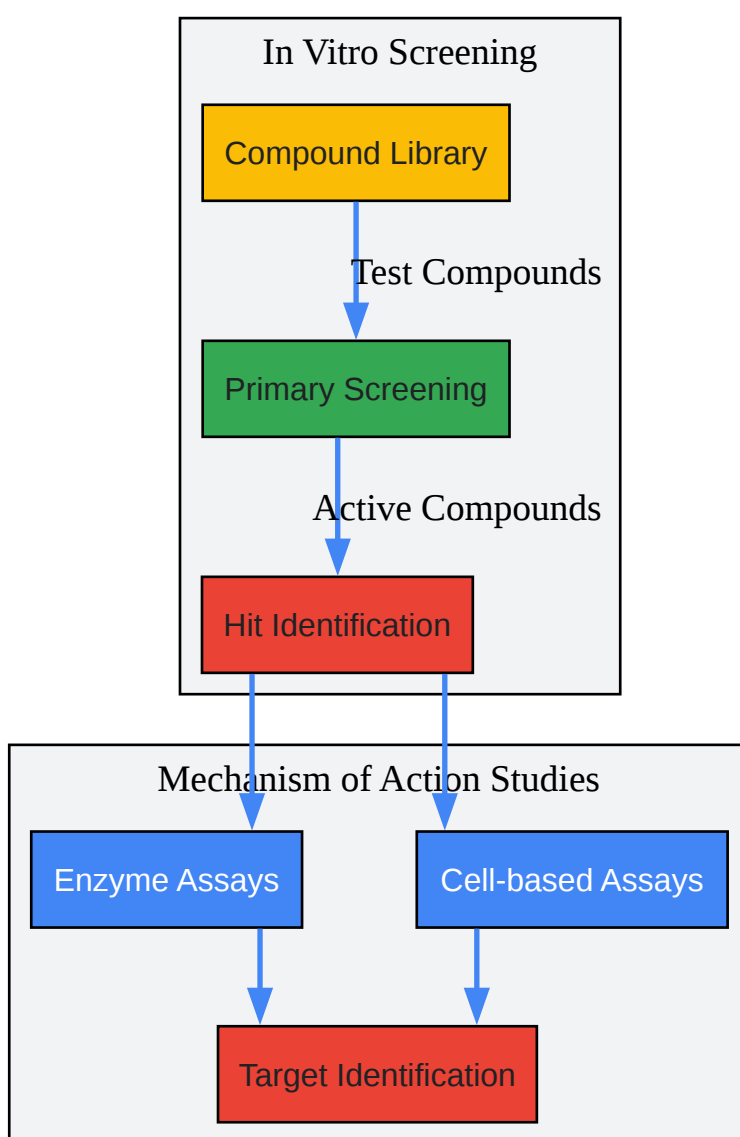
4.2. Antifungal Activity

Pyrazole derivatives have also been investigated as potential antifungal agents. Their mechanism of action can vary, but some have been shown to inhibit fungal growth by interfering with essential cellular processes.

Experimental Protocol: In Vitro Antifungal Assay (Broth Microdilution)

- **Fungal Strains:** A panel of clinically relevant fungal strains (e.g., *Candida albicans*, *Aspergillus fumigatus*) are used.

- **Assay Procedure:** The test compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium. A standardized inoculum of the fungal suspension is added to each well.
- **Incubation:** The plates are incubated at an appropriate temperature for 24-48 hours.
- **Data Analysis:** The minimum inhibitory concentration (MIC), defined as the lowest concentration of the compound that completely inhibits visible fungal growth, is determined visually or by measuring the optical density.



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Caption: General workflow for biological activity screening of novel compounds.

Conclusion

Ethyl 5-n-propyl-1H-pyrazole-3-carboxylate (CAS 92945-27-2) is a pyrazole derivative with potential for further investigation in the fields of medicinal chemistry and drug discovery. This technical guide, by consolidating available data and providing predictive characterization based on close structural analogs, serves as a foundational resource for researchers. The proposed synthetic route is straightforward, and the expected spectral data provides a basis for analytical confirmation. The potential for anti-inflammatory and antifungal activities, common to the pyrazole class, warrants further biological screening of this specific compound. It is recommended that future work focuses on the specific synthesis and biological evaluation of this compound to validate the predictive information presented herein.

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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com